Cas no 1240586-38-2 ((S)-3-(2-Methylpiperazin-1-YL)propanoic acid)

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid is a specific chiral amino acid derivative characterized by an L-(S)-configuration at the carboxylic acid carbon and a 2-methylpiperazine moiety attached via an aliphatic chain. Its key advantage lies in the combination of the pharmacologically relevant (S)-stereochemistry, which may be crucial for biological activity or selectivity, and the 2-methylpiperazine group, providing a potentially useful amide or salt formation site for drug design or chemical modification. The specific stereochemistry ensures the molecule corresponds to a defined enantiomer with potentially distinct properties compared to its racemic counterpart or other stereoisomers.
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid structure
1240586-38-2 structure
Product Name:(S)-3-(2-Methylpiperazin-1-YL)propanoic acid
CAS No:1240586-38-2
MF:C8H16N2O2
MW:172.224842071533
CID:2760278
PubChem ID:72211503
Update Time:2025-06-16

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6205875
    • 3-[(2S)-2-METHYLPIPERAZIN-1-YL]PROPANOIC ACID
    • 1240586-38-2
    • (S)-3-(2-METHYLPIPERAZIN-1-YL)PROPANOIC ACID
    • AKOS017405773
    • (S)-3-(2-Methylpiperazin-1-YL)propanoic acid
    • Inchi: 1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1
    • InChI Key: ZZVUKMSAGQZUBQ-ZETCQYMHSA-N
    • SMILES: OC(CCN1CCNC[C@@H]1C)=O

Computed Properties

  • Exact Mass: 172.121177757Da
  • Monoisotopic Mass: 172.121177757Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 52.6Ų

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid Pricemore >>

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Additional information on (S)-3-(2-Methylpiperazin-1-YL)propanoic acid

Chemical Profile of (S)-3-(2-Methylpiperazin-1-YL)propanoic Acid (CAS No. 1240586-38-2)

The compound (S)-3-(2-Methylpiperazin-1-YL)propanoic acid, identified by the CAS number 1240586-38-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and applications in drug development. The stereochemical configuration at the piperazine ring, specifically the (S)-configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

Piperazine derivatives are well-documented for their utility in various therapeutic areas, including central nervous system (CNS) disorders, antihistamines, and antimicrobial agents. The presence of a methyl group at the 2-position of the piperazine ring and a propanoic acid moiety at the 3-position introduces specific functional groups that contribute to the compound's reactivity and binding affinity. This unique structural arrangement makes it a valuable scaffold for designing novel pharmacological agents.

In recent years, there has been growing interest in the development of enantiomerically pure compounds due to their improved efficacy and reduced side effects compared to racemic mixtures. The (S)-configuration of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid has been extensively studied for its potential therapeutic benefits. Research has demonstrated that this enantiomer exhibits enhanced selectivity and potency when interacting with biological receptors, making it a promising candidate for further pharmacological investigation.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The (S)-enantiomer, in particular, has been found to exhibit significant activity at serotonin receptors, which are implicated in conditions such as depression, anxiety, and obsessive-compulsive disorder (OCD). These findings have prompted further exploration into its use as a potential therapeutic agent.

Additionally, the propanoic acid moiety in (S)-3-(2-Methylpiperazin-1-YL)propanoic acid contributes to its pharmacokinetic profile. This functional group can influence solubility, metabolic stability, and absorption rates, all of which are critical factors in drug development. By optimizing these properties, researchers aim to enhance the compound's bioavailability and therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (S)-3-(2-Methylpiperazin-1-YL)propanoic acid and biological targets. These tools have enabled researchers to predict binding affinities, identify potential drug-drug interactions, and design analogs with improved properties. Such computational approaches are integral to modern drug discovery pipelines and have significantly accelerated the development of novel therapeutics.

In vitro studies have also highlighted the compound's potential as an intermediate in synthetic chemistry. The unique combination of functional groups makes it a versatile building block for constructing more complex molecules. Researchers have leveraged these properties to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications to the piperazine ring or the propanoic acid moiety have led to compounds with improved selectivity and reduced toxicity.

The synthesis of enantiomerically pure compounds like (S)-3-(2-Methylpiperazin-1-YL)propanoic acid presents unique challenges due to the need for high stereochemical purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, have been employed to achieve these objectives. These methods not only ensure high yields but also minimize impurities that could affect biological activity.

As our understanding of biological systems continues to evolve, so does our appreciation for the importance of stereochemistry in drug design. The (S)-configuration of this compound exemplifies how subtle differences in molecular structure can significantly impact pharmacological outcomes. This underscores the need for rigorous research and development efforts to optimize such molecules for therapeutic use.

Future studies are likely to explore additional applications of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid, particularly in areas such as inflammation modulation and pain management. Its structural features suggest potential utility in targeting pathways involved in these conditions. By expanding our knowledge base through both experimental and computational approaches, we can unlock new possibilities for this promising compound.

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